molecular formula C12H10Cl2N2 B11866257 (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine CAS No. 1346692-02-1

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11866257
CAS No.: 1346692-02-1
M. Wt: 253.12 g/mol
InChI Key: OZPLZVQCVPUUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine is a small organic compound featuring a pyridine ring substituted at the 3-position with a methanamine group and at the 5-position with a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces significant lipophilicity and electron-withdrawing effects, which may enhance binding affinity to biological targets such as enzymes or receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346692-02-1

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10Cl2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2

InChI Key

OZPLZVQCVPUUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine Backbone Formation

The pyridine core functionalized with a 3,5-dichlorophenyl group is typically constructed via Suzuki-Miyaura cross-coupling. For example, iodopyridine derivatives react with 3,5-dichlorophenylboronic acid under palladium catalysis. A representative protocol involves:

  • Reactants : 5-Iodopyridin-3-amine (1 equiv), 3,5-dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).

  • Conditions : DME/H₂O (4:1), 80°C, 12 h.

  • Yield : 78–85%.

This method ensures regioselective aryl group introduction at the pyridine C5 position.

Nitrile Reduction

  • Step 1 : Cyanation of 5-(3,5-dichlorophenyl)pyridine-3-carbaldehyde using NH₃ and KCN.

  • Step 2 : Reduction of the nitrile intermediate with LiAlH₄ or NaBH₄-CoCl₂.

    • Conditions : THF, 0°C to reflux, 2–6 h.

    • Yield : 65–72%.

Nucleophilic Substitution

Halogenated intermediates (e.g., 3-bromo-5-(3,5-dichlorophenyl)pyridine) undergo substitution with ammonia or benzylamine, followed by deprotection:

  • Reactants : 3-Bromo intermediate (1 equiv), NH₃ (7 M in MeOH, 5 equiv), CuI (10 mol%).

  • Conditions : 100°C, 24 h.

  • Yield : 58–63%.

Optimized Synthetic Pathways

Route 1: Sequential Coupling and Functionalization

  • Suzuki Coupling : 5-Iodopyridin-3-amine + 3,5-dichlorophenylboronic acid → Intermediate A .

  • Nitrile Formation : Intermediate A → 3-cyano-5-(3,5-dichlorophenyl)pyridine.

  • Reduction : LiAlH₄-mediated reduction to yield target compound.

Overall Yield : 52% (3 steps).

Route 2: Direct Amination of Halogenated Pyridines

  • Halogenation : 5-(3,5-Dichlorophenyl)pyridine → 3-bromo-5-(3,5-dichlorophenyl)pyridine using PBr₃.

  • Ammonolysis : NH₃ in MeOH at 100°C.

  • Deprotection (if benzylamine used): H₂/Pd-C in EtOH.

Overall Yield : 48% (2 steps).

Comparative Analysis of Methods

MethodKey StepAdvantagesLimitationsYield
Suzuki + Nitrile ReductionRegioselective couplingHigh purity, scalableMulti-step, costly catalysts52%
Direct AminationFewer stepsShort reaction timeLow yield, byproduct formation48%

Mechanistic Insights and Catalytic Considerations

Palladium-Catalyzed Coupling

The Suzuki-Miyaura reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination. Electron-deficient aryl groups (e.g., 3,5-dichlorophenyl) enhance reaction rates due to increased electrophilicity.

Reductive Amination

NaBH₃CN or H₂/Pd-C selectively reduces imine intermediates without affecting aryl chlorides. Solvent polarity (e.g., MeOH vs. THF) impacts reaction efficiency.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O).

  • Characterization :

    • ¹H NMR (CDCl₃): δ 8.71 (s, 1H, pyridine-H), 7.89 (d, J = 2.1 Hz, 2H, Ar-H), 3.91 (s, 2H, CH₂NH₂).

    • MS (ESI) : m/z 283.0 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Recent studies indicate that derivatives of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine exhibit significant inhibitory effects on furin, an enzyme implicated in viral infections such as coronaviruses. By inhibiting furin activity, these compounds may prevent viral maturation and entry into host cells, positioning them as potential antiviral agents.
  • Anticancer Potential :
    • The compound has been investigated for its ability to inhibit various cancer-related pathways. For instance, its structural similarity to other known inhibitors suggests that it could interfere with receptor tyrosine kinases involved in tumor growth and metastasis .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection by inhibiting monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. This suggests potential applications in treating conditions like Parkinson's disease .

Case Studies

  • Antiviral Research :
    • A study demonstrated that derivatives of this compound could effectively inhibit furin activity in vitro, leading to reduced viral replication in cell cultures infected with coronaviruses. These findings support further exploration of this compound's role in antiviral drug development.
  • Cancer Inhibition Studies :
    • In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for anticancer therapies.

Mechanism of Action

The mechanism of action of (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine with structurally related compounds, emphasizing substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Structural Features Potential Bioactivity
This compound 3,5-dichlorophenyl (pyridin-5-position) Primary amine, pyridine, dichlorinated aryl ~265.12* Symmetrical halogenation, planar aromatic systems Likely enhanced receptor binding due to lipophilicity and symmetry
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine (Compound A) 2-chloro-5-fluorophenyl Primary amine, pyridine, mixed halogenated aryl ~249.65 Asymmetric halogenation (Cl, F), electronic diversity Potential for varied metabolic stability; fluorine may reduce toxicity
(5-(Pyridin-3-yl)furan-2-yl)methanamine (Compound B, D3G) Pyridin-3-yl (furan-5-position) Primary amine, furan, pyridine 174.20 Heterocyclic furan (electron-rich), reduced lipophilicity Possible CNS activity due to furan’s polarity and amine interaction
4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide (Compound C) 3,5-dichlorophenyl, trifluoromethyl, isoxazole Isoxazole, trifluoromethyl, benzamide ~487.80* Bulky substituents, multiple electron-withdrawing groups Agrochemical applications (insecticidal/nematicidal activity inferred from patent)

*Estimated based on structural analogs.

Key Structural and Functional Insights

Chlorine’s larger atomic radius may also strengthen van der Waals interactions in hydrophobic binding pockets . Compound C’s trifluoromethyl group offers stronger electron withdrawal and metabolic stability, often utilized in agrochemicals for prolonged activity .

Heterocyclic Core Variations :

  • Replacing the phenyl ring with furan (Compound B) reduces lipophilicity and introduces oxygen’s lone pairs, which may alter binding specificity (e.g., favoring polar targets in neurological systems) .
  • Compound C’s isoxazole ring introduces rigidity and nitrogen-oxygen polarity, likely contributing to insecticidal activity by disrupting insect nervous systems .

Amine Functionality: The primary amine in the target compound and Compound A serves as a hydrogen bond donor, critical for interactions with biological targets like GPCRs or ion channels. In contrast, Compound C’s benzamide group replaces this with a hydrogen bond acceptor, shifting its mechanism of action .

Biological Activity

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine is a synthetic compound that has garnered interest in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3,5-dichlorophenyl group, which contributes to its unique pharmacological profile. The presence of the dichlorophenyl moiety is believed to enhance the compound's interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent. Preliminary studies have demonstrated its ability to inhibit bacterial growth through mechanisms that may involve disrupting bacterial cell wall synthesis or function.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific pathways affected include those involving the regulation of apoptosis-related proteins.

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and receptors:

  • Furin Inhibition : The compound has been identified as a potent inhibitor of furin, an enzyme implicated in the maturation of various viruses, including coronaviruses. By inhibiting furin activity, the compound may prevent viral entry into host cells, making it a candidate for antiviral drug development .
  • Binding Studies : Structural studies have revealed that this compound can induce conformational changes in furin, enhancing our understanding of its binding interactions and guiding further drug design efforts .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Tageldin et al. (2021)Anti-inflammatory effectsDemonstrated significant inhibition of COX-2 and iNOS expression in vitro .
PMC Article (2020)Antiviral activityEvaluated antiviral effects against enteroviruses; modifications to the structure impacted efficacy .
Dichlorophenylpyridine Study (2022)Furin inhibitionReported high cellular potency against SARS-CoV-2 through furin inhibition mechanisms .

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated for various therapeutic applications:

  • Antiviral Agents : Its ability to inhibit viral entry makes it a promising candidate for developing treatments against viral infections.
  • Anticancer Therapies : The compound's mechanism of inducing apoptosis in cancer cells positions it as a potential lead in cancer drug development.

Q & A

Q. What are the key synthetic pathways for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, halogenated aryl groups (e.g., 3,5-dichlorophenyl) are introduced via cross-coupling reactions such as Suzuki-Miyaura, using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under controlled temperatures (90–105°C) in mixed solvents (toluene/EtOH/H₂O) . Methanamine moieties are then appended via reductive amination or nucleophilic substitution. Critical parameters include solvent choice (DMF or THF), temperature control (0°C to reflux), and stoichiometric ratios of reagents like LiAlH₄ for reduction . Purity is validated via HPLC or LC-MS, with yields optimized by adjusting catalyst loading and reaction time.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using SHELXL (for small-molecule refinement) is the gold standard for resolving bond lengths, angles, and stereochemistry . Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, dichlorophenyl protons at δ 7.3–7.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.1 for C₁₂H₁₀Cl₂N₂).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic vibrations) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

Discrepancies in antimicrobial or receptor-binding assays often arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual Pd in cross-coupling reactions) can skew results. Use preparative HPLC (>98% purity) and ICP-MS for trace metal analysis .
  • Solubility differences : Poor aqueous solubility may reduce bioavailability. Test activity in multiple solvents (DMSO, PBS) and use surfactants (e.g., Tween-80) for in vitro assays .
  • Structural analogs : Compare with compounds like [5-chloro-6-methoxypyridin-3-yl]methanamine to isolate the role of the 3,5-dichlorophenyl group .

Q. How can computational modeling guide the design of enantiomerically pure derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking (AutoDock Vina) identifies binding poses with targets like dopamine D3 receptors, leveraging structural data from related compounds (e.g., cyclopropyl(3,5-dichlorophenyl)methanamine) . For chiral resolution, simulate racemization pathways using Gaussian09 to prioritize stable enantiomers . Experimental validation involves chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism .

Q. What methodologies resolve challenges in scaling up synthesis while maintaining stereochemical integrity?

Racemization during scale-up is mitigated by:

  • Low-temperature protocols : Conduct reactions at ≤0°C to suppress thermal epimerization .
  • Catalyst optimization : Use asymmetric catalysts (e.g., BINAP-Pd complexes) for enantioselective coupling .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress and intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.